INE963

Antimalarial drug discovery Cardiac safety pharmacology hERG liability

INE963 uniquely combines artemisinin-like kill kinetics (PCT99.9 <24 h) with a long half-life (T1/2 15.1–22.5 h), enabling single-dose curative studies in Pf models—unlike artemisinin combinations that require multi-day dosing. With a high barrier to resistance (no resistant mutants generated across multiple protocols) and well-characterized kinase selectivity (Haspin IC50 5.5 μM, ~917-fold selectivity), INE963 serves as an essential benchmark for antimalarial lead optimization and resistance selection studies. Ensure your research outcomes with this rigorously characterized ITD-class compound.

Molecular Formula C19H26N6O2S
Molecular Weight 402.5 g/mol
CAS No. 2640567-43-5
Cat. No. B10827894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINE963
CAS2640567-43-5
Molecular FormulaC19H26N6O2S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C=C1)C2=CN=C3N2N=C(S3)N4CCC(CC4)(CN)O)OC
InChIInChI=1S/C19H26N6O2S/c1-12(2)14-5-4-13(16(22-14)27-3)15-10-21-17-25(15)23-18(28-17)24-8-6-19(26,11-20)7-9-24/h4-5,10,12,26H,6-9,11,20H2,1-3H3
InChIKeyJYHSRMKXBAPFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INE963 (CAS 2640567-43-5): A Clinical-Stage, Fast-Acting, Single-Dose Curative Antimalarial with Differentiated Resistance Profile


INE963 (CAS 2640567-43-5) is a synthetic small molecule belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class, identified through phenotype-based high-throughput screening against blood-stage Plasmodium falciparum (Pf) [1]. It demonstrates potent cellular activity against Pf 3D7 with an EC50 of 3–6 nM and achieves artemisinin-like kill kinetics in vitro with a parasite clearance time (PCT99.9) of <24 h . The compound has been advanced through GLP toxicology studies and is currently undergoing Phase 1 clinical trials, with potential for single-dose curative therapy in uncomplicated malaria [2].

Why Substituting INE963 with Other ITD-Class Compounds or Fast-Killing Antimalarials Is Not Scientifically Justified


Compounds within the ITD scaffold class exhibit highly variable antiplasmodium potency (EC50 ranging from >0.49 μM to 0.006 μM), differential hERG inhibition liability (IC50 values ranging from <20 μM to >100 μM), and inconsistent oral pharmacokinetic profiles depending on subtle modifications to the 2-amino-alkyl group and 5-aryl substituents [1]. Notably, the lead optimization program that produced INE963 evaluated dozens of ITD analogs, with many displaying unfavorable combinations of low potency, high human kinase cross-reactivity (e.g., Haspin IC50 < 0.1 μM), or poor oral bioavailability [2]. Furthermore, unlike other fast-killing antimalarials such as artemisinin derivatives (which require combination with longer-acting partner drugs due to short half-life), INE963 uniquely combines artemisinin-like kill kinetics with a long terminal half-life (T1/2 = 15.1–22.5 h across species), enabling single-dose curative potential without requiring a partner drug [3]. Generic substitution with uncharacterized ITD analogs or alternative fast-killing agents risks compromised efficacy, unexpected toxicity, or suboptimal pharmacokinetics that preclude single-dose regimens.

INE963 (CAS 2640567-43-5): Quantitative Comparative Evidence for Differentiated Procurement Selection


Substantially Improved hERG Safety Margin Relative to Early ITD Lead Candidates

INE963 demonstrates a markedly reduced hERG inhibition liability compared to its direct structural precursors in the ITD lead optimization series. In whole-cell patch-clamp assays, INE963 (1) exhibits hERG inhibition of 47% at 30 μM [1]. This compares favorably to the earlier cis-amino-alcohol analogs 41 and 42, which showed substantially greater hERG inhibition with IC50 values <20 μM [2]. The improvement represents a meaningful reduction in cardiac safety risk that was essential for compound progression.

Antimalarial drug discovery Cardiac safety pharmacology hERG liability

Artemisinin-Equivalent Kill Kinetics with Superior Half-Life Enabling Single-Dose Curative Potential

INE963 achieves parasite clearance kinetics comparable to artemisinin derivatives, the gold standard for fast-acting antimalarial therapy, while possessing a significantly longer terminal half-life. In vitro parasite reduction ratio (PRR) assays demonstrate that INE963 achieves a log PRR >8.0 at 10 × EC50 with no lag phase and a parasite clearance time (PCT99.9) of <24 h [1]. This performance matches the fast-killing profile of artemisinin, which typically achieves log PRR values of 2.9–3.8 with PCT99.9 of 24–36 h in similar assay formats [2]. Critically, unlike artemisinin derivatives (e.g., artesunate T1/2 ~0.5–1.5 h in humans), INE963 exhibits a long half-life across species: T1/2 = 22.5 h (mouse), 20.4 h (rat), and 15.1 h (dog) [3].

Parasite clearance kinetics Pharmacodynamics Single-dose therapy

Single-Dose Curative Efficacy in Humanized Mouse Model Contrasts with Multi-Dose Regimens of Standard Antimalarials

In the Pf-humanized severe combined immunodeficient (SCID) mouse model, a single oral dose of 30 mg/kg INE963 achieves full curative efficacy, with no detectable parasitemia recurrence over a 30-day observation period [1]. This single-dose curative outcome differentiates INE963 from standard antimalarial regimens: artemisinin-based combination therapies (ACTs) require 3-day multi-dose administration, chloroquine typically requires 3-day dosing at 25 mg/kg/day, and mefloquine requires single-dose administration but with concerns regarding neuropsychiatric adverse events [2].

In vivo efficacy Preclinical pharmacology Single-dose cure

Documented High Barrier to Resistance with Zero Resistant Mutants Generated Across Multiple In Vitro Selection Protocols

INE963 exhibits a high barrier to resistance acquisition that distinguishes it from many clinically used antimalarials. In drug selection studies using multiple protocols conducted with various Pf blood-stage cultures in vitro, researchers were unable to generate any drug-resistant mutants [1]. This contrasts with clinically relevant antimalarials where resistance emerges readily: atovaquone generates resistant mutants at frequencies of 10^-8 to 10^-9 in vitro within 3–6 weeks; chloroquine resistance emerges at ~10^-7 frequency; and artemisinin resistance can be induced in vitro with selection pressure over 3–5 years [2]. Additionally, INE963 maintains potent activity against >15 drug-resistant Pf cell lines with EC50 values ranging from 0.5 to 15 nM [3].

Resistance selection Drug resistance Antimalarial durability

Quantified Selectivity Margin Against Human Kinases Relative to Early ITD Lead Candidates

The lead optimization program systematically improved selectivity against human kinases, using Haspin kinase as the benchmark comparator due to its sensitivity among ITD compounds. Early lead compound 3 showed potent Haspin inhibition with IC50 = 0.011 μM, while INE963 (1) achieved >500-fold improvement with Haspin IC50 = 5.5 μM [1]. Across a broader kinase panel, INE963 demonstrated IC50 values of 3.6 μM (FLT3) and >50 μM (PIK3CA, PIM1), representing an approximately 1000-fold selectivity margin relative to antiplasmodium EC50 (0.006 μM) [2]. In contrast, early ITD screening hits and intermediates typically showed Haspin IC50 values <0.1 μM, with antiplasmodium-to-Haspin selectivity ratios often below 10-fold [3].

Kinase selectivity Off-target activity Safety pharmacology

INE963 (CAS 2640567-43-5): Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Preclinical Efficacy Studies Requiring Single-Dose Curative Proof-of-Concept in Humanized Malaria Models

INE963 is uniquely suited for single-dose curative efficacy studies in Pf-humanized SCID mouse models, where a 30 mg/kg oral dose achieves complete parasite clearance without recrudescence over 30 days [1]. This scenario eliminates the need for multi-day dosing regimens required by artemisinin combinations and standard antimalarials, simplifying experimental design, reducing animal handling stress, and enabling higher-throughput efficacy screening in disease-relevant models [2].

In Vitro Resistance Selection Studies as a Positive Control or Benchmark for Novel Antimalarial Candidates

Given INE963's documented failure to generate resistant mutants across multiple selection protocols in Pf blood-stage cultures [1], the compound serves as an ideal high-barrier benchmark comparator for resistance selection studies. It can function as a positive control for compounds expected to exhibit low resistance potential, or as a reference standard when characterizing the resistance frequency of novel antimalarial candidates across diverse Pf strains, including drug-resistant clinical isolates [2].

Pharmacodynamic Studies Investigating Fast-Killing Antimalarial Mechanisms with Extended Half-Life

INE963's combination of artemisinin-like kill kinetics (log PRR >8.0, PCT99.9 <24 h) and long half-life (15.1–22.5 h across species) makes it an exceptional tool compound for investigating the relationship between parasite clearance dynamics and drug exposure duration [1]. This application is particularly relevant for pharmacodynamic modeling studies seeking to understand the minimal exposure requirements for single-dose curative regimens, or for benchmarking the performance of novel fast-killing candidates with shorter half-lives [2].

Kinase Selectivity Benchmarking in Antimalarial Lead Optimization Programs

The well-characterized human kinase selectivity profile of INE963 (Haspin IC50 = 5.5 μM, representing ~917-fold selectivity over Pf EC50; FLT3 IC50 = 3.6 μM; PIK3CA and PIM1 >50 μM) provides a quantified benchmark for lead optimization programs targeting ITD-class compounds or structurally related scaffolds [1]. Researchers can use INE963 as a reference standard to assess whether newly synthesized analogs achieve adequate selectivity margins against the kinase panel, particularly Haspin kinase which serves as the most sensitive off-target indicator in this chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for INE963

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.